Cas no 2104212-89-5 ((2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one)

(2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one is a chiral amino ketone derivative featuring a cyclohexenyl moiety. Its stereospecific (S)-configuration at the α-carbon enhances its utility in asymmetric synthesis and pharmaceutical applications. The compound's structural framework, combining an enone system with an amine group, makes it a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry and catalysis. The cyclohexenyl ring provides a rigid scaffold that can influence stereochemical outcomes in synthetic pathways. This compound is valued for its potential in generating enantioselective transformations and serving as a precursor for bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one structure
2104212-89-5 structure
Product Name:(2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one
CAS No:2104212-89-5
MF:C9H15NO
MW:153.221502542496
CID:6278082
PubChem ID:165464456
Update Time:2025-05-22

(2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one
    • EN300-798585
    • 2104212-89-5
    • Inchi: 1S/C9H15NO/c1-7(10)9(11)8-5-3-2-4-6-8/h5,7H,2-4,6,10H2,1H3/t7-/m0/s1
    • InChI Key: WLJZAUSFXHCXCG-ZETCQYMHSA-N
    • SMILES: O=C([C@H](C)N)C1=CCCCC1

Computed Properties

  • Exact Mass: 153.115364102g/mol
  • Monoisotopic Mass: 153.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 43.1Ų

(2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one Pricemore >>

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Additional information on (2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one

Recent Advances in the Study of (2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one (CAS: 2104212-89-5)

In recent years, the compound (2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one (CAS: 2104212-89-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino ketone derivative has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. The unique structural features of this compound, particularly its cyclohexenyl and amino ketone moieties, make it a valuable scaffold for the development of novel therapeutic agents.

Recent studies have focused on the synthesis and characterization of (2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one, with particular emphasis on its enantioselective preparation. Advanced synthetic methodologies, such as asymmetric catalysis and enzymatic resolution, have been employed to achieve high enantiomeric purity. These developments are crucial for ensuring the compound's efficacy and safety in potential pharmaceutical applications. Furthermore, the compound's stability under various physiological conditions has been investigated, providing insights into its pharmacokinetic properties.

One of the most notable applications of (2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one is its role as a key intermediate in the synthesis of bioactive molecules. Recent research has demonstrated its utility in the construction of complex heterocyclic compounds, which are often found in drugs targeting neurological disorders and infectious diseases. For instance, derivatives of this compound have shown inhibitory activity against specific enzymes involved in neurodegenerative pathways, suggesting potential therapeutic benefits for conditions such as Alzheimer's disease.

In addition to its synthetic utility, (2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one has been explored for its biological activities. Preliminary in vitro studies have revealed its interaction with certain receptors and enzymes, highlighting its potential as a lead compound for drug development. Mechanistic studies have further elucidated its mode of action, providing a foundation for structure-activity relationship (SAR) analyses. These findings are instrumental in guiding the design of more potent and selective analogs.

The safety and toxicological profile of (2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one have also been subjects of recent investigations. Regulatory agencies and research institutions have conducted comprehensive assessments to evaluate its potential risks and benefits. While the compound exhibits favorable properties in early-stage studies, further preclinical and clinical evaluations are necessary to fully understand its therapeutic potential and safety margins.

Looking ahead, the continued exploration of (2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one is expected to yield significant advancements in drug discovery and development. Collaborative efforts between academia and industry are likely to accelerate the translation of research findings into practical applications. Moreover, the integration of computational modeling and high-throughput screening techniques will further enhance the efficiency of identifying and optimizing derivatives of this compound for specific therapeutic targets.

In conclusion, (2S)-2-amino-1-(cyclohex-1-en-1-yl)propan-1-one (CAS: 2104212-89-5) represents a promising candidate in the realm of chemical biology and pharmaceutical research. Its versatile applications, coupled with ongoing advancements in synthetic and biological studies, underscore its potential to contribute to the development of novel therapeutics. Future research efforts should focus on addressing remaining challenges, such as scalability and clinical translation, to fully realize the compound's therapeutic potential.

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